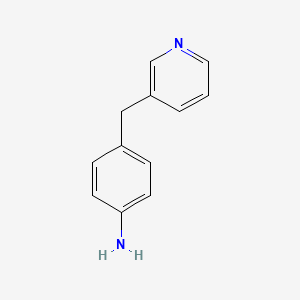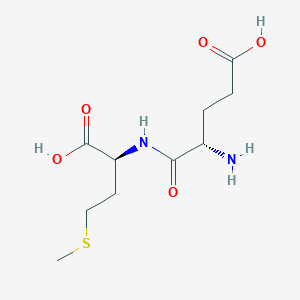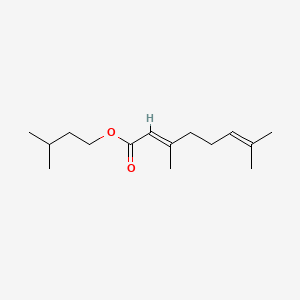
4-(ピリジン-3-イルメチル)アニリン
概要
説明
“4-(Pyridin-3-ylmethyl)aniline” is a type of organic compound known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group . It is a small molecule and is experimental in nature .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, the Gould–Jacobs reaction is often used for the synthesis of quinolines or 4-hydroxyquinoline derivatives using aniline and diethyl 2-(ethoxymethylene)malonate as starting materials .Molecular Structure Analysis
The molecular formula of “4-(Pyridin-3-ylmethyl)aniline” is C12H12N2 . The average molecular weight is 184.2371 g/mol . The InChIKey, a unique identifier for chemical substances, for this compound is BJXLHKJBRORJJJ-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “4-(Pyridin-3-ylmethyl)aniline” are not detailed in the sources, the synthesis of related compounds often involves reactions such as the Gould–Jacobs reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 184.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 .科学的研究の応用
ピリミジンの合成
4-(ピリジン-3-イルメチル)アニリン: は、ピリミジン誘導体の合成における重要な前駆体です。ピリミジンは、抗炎症作用を持つ薬剤の開発において不可欠です。 この化合物の構造は、最小限の毒性で増強された抗炎症作用を示す可能性のある新規ピリミジンアナログの作成を可能にします .
抗炎症薬開発
このアニリン誘導体は、潜在的な抗炎症効果を持つ化合物の設計における構成要素として役立ちます。 プロスタグランジンE2や腫瘍壊死因子-αなどの重要な炎症性メディエーターの発現と活性を阻害することにより、これらの誘導体は、新しい抗炎症薬の開発に貢献できます .
キナーゼ阻害剤の設計
4-(ピリジン-3-イルメチル)アニリン: 誘導体は、特にキナーゼ挿入ドメインレセプター(KDR)を標的とするキナーゼ阻害剤として研究されてきました。 KDR阻害剤は、癌の進行における重要な経路である、既存の血管から新しい血管が形成される血管新生に関与するため、抗癌剤の有望な候補です .
創薬における分子フラグメント置換
この化合物は、創薬における技術である分子フラグメント置換研究で使用されます。 このアプローチは、潜在的な薬物分子の3D-QSAR(3次元定量的構造活性関係)モデリングとドッキング調査を理解するのに役立ちます .
環境分析
環境化学では、4-(ピリジン-3-イルメチル)アニリンは、土壌中の芳香族アミンとピリジンの定量分析のターゲット化合物です。 その検出と定量は、土壌汚染の監視と環境安全の確保に不可欠です .
製薬業界における用途
このアニリン誘導体は、製薬業界で広く使用されています。これは、さまざまな薬物の製造に関与し、より複雑な分子の合成における中間体として役立ちます。 その役割は、さまざまな状態を治療できる薬剤の作成において極めて重要です .
将来の方向性
The future directions for “4-(Pyridin-3-ylmethyl)aniline” and similar compounds could involve further exploration of their synthesis methods and potential biomedical applications . For instance, substituted pyridines with diverse functional groups have been synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . These compounds are important structural motifs found in numerous bioactive molecules .
生化学分析
Biochemical Properties
4-(Pyridin-3-ylmethyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme leukotriene A-4 hydrolase, which is involved in the inflammatory response. The compound acts as an inhibitor of this enzyme, thereby modulating the production of leukotrienes, which are inflammatory mediators . Additionally, 4-(Pyridin-3-ylmethyl)aniline has been shown to interact with inorganic pyrophosphatase, an enzyme that hydrolyzes pyrophosphate to release energy .
Cellular Effects
The effects of 4-(Pyridin-3-ylmethyl)aniline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating immune response and inflammation . By inhibiting this pathway, 4-(Pyridin-3-ylmethyl)aniline can reduce the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects.
Molecular Mechanism
At the molecular level, 4-(Pyridin-3-ylmethyl)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with leukotriene A-4 hydrolase involves binding to the enzyme’s active site, thereby preventing the conversion of leukotriene A-4 to leukotriene B-4 . This inhibition results in decreased production of pro-inflammatory leukotrienes. Additionally, 4-(Pyridin-3-ylmethyl)aniline can modulate gene expression by affecting transcription factors such as NF-κB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Pyridin-3-ylmethyl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Pyridin-3-ylmethyl)aniline remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects, with no significant loss of activity.
Dosage Effects in Animal Models
The effects of 4-(Pyridin-3-ylmethyl)aniline vary with different dosages in animal models. At low doses, the compound exhibits potent anti-inflammatory effects without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
4-(Pyridin-3-ylmethyl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound’s metabolism involves hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 4-(Pyridin-3-ylmethyl)aniline is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its activity and function. For example, its distribution in inflamed tissues can enhance its anti-inflammatory effects by targeting the site of inflammation.
Subcellular Localization
The subcellular localization of 4-(Pyridin-3-ylmethyl)aniline is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it can interact with transcription factors and other regulatory proteins. This localization is essential for modulating gene expression and cellular responses.
特性
IUPAC Name |
4-(pyridin-3-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h1-7,9H,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZKXQHSXCNURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438864 | |
| Record name | 4-[(Pyridin-3-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85666-15-5 | |
| Record name | 4-[(Pyridin-3-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2E)-chloro[(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B1624444.png)




![Benzene, 1,4-dimethoxy-2-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B1624452.png)






